molecular formula C17H14N2O6S B2461714 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105221-75-7

3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2461714
CAS No.: 1105221-75-7
M. Wt: 374.37
InChI Key: OFERYDCDLBJTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-Benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole (CAS 1105221-75-7) is a high-purity chemical compound offered for biomedical research and drug discovery. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known for its bioisosteric properties, serving as a stable surrogate for ester and amide functionalities, which can improve metabolic stability in lead compounds . The structure is further characterized by a 1,3-benzodioxole group, which is present in various pharmacologically active molecules, and a 4-methoxybenzenesulfonylmethyl substituent, a motif often associated with modulating biological activity and selectivity . Researchers can leverage this compound in the exploration of new therapeutic agents. The 1,2,4-oxadiazole core is found in compounds with a broad spectrum of reported biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . Its presence in complex molecular architectures makes it a valuable scaffold for developing inhibitors against various enzymes and receptors. This product is available for research applications such as high-throughput screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. The compound is supplied with a minimum purity of 90% and is available in various quantities to meet diverse research needs . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(4-methoxyphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O6S/c1-22-12-3-5-13(6-4-12)26(20,21)9-16-18-17(19-25-16)11-2-7-14-15(8-11)24-10-23-14/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFERYDCDLBJTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole is part of a class of oxadiazole derivatives known for their diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H15_{15}N3_{3}O5_{5}S
  • CAS Number : Not available

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For this specific compound, the synthesis may follow these general steps:

  • Formation of Benzodioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Oxadiazole Formation : The reaction of the benzodioxole intermediate with various sulfonamide derivatives under acidic or basic conditions leads to the formation of the oxadiazole ring.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study evaluating various synthesized compounds showed that several derivatives had notable activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Activity
3-(2H-1,3-benzodioxol-5-yl)-5-(4-methoxybenzenesulfonyl)methyl-1,2,4-oxadiazole110Moderate
Diclofenac157Control

The compound was found to have an MIC value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory effects. Compounds within this class have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. The IC50 values reported for similar compounds ranged from 100 to 150 μg/mL, suggesting a promising anti-inflammatory profile .

Antidiabetic Activity

Additionally, some oxadiazole derivatives have been evaluated for their antidiabetic properties. In vitro assays indicated that these compounds could enhance insulin sensitivity and lower blood glucose levels in diabetic models. Further studies are needed to elucidate the precise mechanisms involved .

The biological activities of oxadiazoles are often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Many oxadiazoles act as inhibitors of enzymes involved in inflammation and microbial resistance.
  • Cell Signaling Modulation : These compounds may modulate signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Studies

A notable case study involved testing a series of oxadiazole derivatives against various cancer cell lines. The results demonstrated that certain compounds exhibited cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells. The study highlighted the potential for further development into anticancer therapies .

Scientific Research Applications

Research indicates that 1,2,4-oxadiazoles exhibit a wide range of biological activities. The specific compound under discussion has been investigated for its potential in several therapeutic areas:

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, derivatives similar to 3-(2H-1,3-benzodioxol-5-yl)-5-[(4-methoxybenzenesulfonyl)methyl]-1,2,4-oxadiazole have shown promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain oxadiazole derivatives significantly inhibited the growth of glioblastoma cells (LN229), suggesting their potential as anticancer agents .

Antimicrobial Properties

Oxadiazoles have also been evaluated for their antimicrobial activities. Compounds within this class have shown effectiveness against a range of bacteria and fungi. For example, studies have reported that some oxadiazole derivatives possess potent antibacterial effects against Staphylococcus aureus and Escherichia coli, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties, oxadiazoles have been studied for their anti-inflammatory effects. Compounds similar to the target molecule have been shown to reduce inflammation in various animal models, indicating their potential use in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several oxadiazole derivatives and evaluated their biological activities. Among these derivatives, those structurally related to this compound exhibited significant cytotoxicity against cancer cell lines and demonstrated favorable pharmacokinetic properties according to ADMET predictions .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of oxadiazole derivatives with specific protein targets associated with cancer progression. The results indicated that certain modifications to the oxadiazole ring could enhance binding affinity to these targets, paving the way for rational drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related 1,2,4-oxadiazole derivatives:

Compound Name / ID Substituents at 3- and 5-Positions Key Properties Biological Activity/Applications References
Target Compound 3 : 2H-1,3-Benzodioxol-5-yl
5 : (4-Methoxybenzenesulfonyl)methyl
High polarity (sulfonyl group), potential CNS activity due to benzodioxol moiety Hypothesized enzyme inhibition (e.g., sulfonamide-like targets)
7o 3 : 2H-1,3-Benzodioxol-5-yl
5 : (4-Phenyl-1H-1,2,3-triazol-1-yl)methyl
Mp: 149–151°C; IR νmax 3141 cm⁻¹ (CH), 1583 cm⁻¹ (C=N) Antiviral/antimicrobial (structural similarity to triazole drugs)
5-(1H-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole 3 : Phenyl
5 : Benzotriazolylmethyl
Dihedral angle: 80.2° between oxadiazole and benzotriazole; weak C–H⋯N hydrogen bonds Analgesic, antipicornaviral (pharmacophore synergy)
3IIl (Anthranilic Diamide) 3 : 3-Bromo-N-(4-chloro-2-methylphenyl)
5 : (Methylsulfonyl)methyl
LC50: 0.20 mg L⁻¹ (Plutella xylostella); X-ray confirmed planar structure Insecticidal (bioisosteric replacement of amide with oxadiazole)
5-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole 3 : 3,4,5-Trimethoxyphenyl
5 : Benzodioxolyl-oxadiazole
High lipophilicity (trimethoxy groups); calculated LogD: ~2.5 Anticancer (tubulin inhibition inferred from trimethoxy motif)

Key Observations:

Electronic Effects : The target compound’s 4-methoxybenzenesulfonyl group introduces strong electron-withdrawing character, contrasting with electron-donating groups (e.g., methoxy in ) or neutral substituents (e.g., triazoles in ). This may enhance stability but reduce nucleophilic reactivity .

Biological Activity: Benzodioxol-containing derivatives (e.g., ) are associated with CNS targets due to structural resemblance to psychoactive alkaloids.

Synthetic Challenges : The sulfonyl group in the target compound may require protective strategies during synthesis to avoid side reactions, unlike simpler triazole or phenyl derivatives .

Research Findings and Data

Physicochemical Properties:

  • Melting Point : The target compound’s melting point is unreported, but analogs with sulfonyl groups (e.g., ) typically exhibit higher mp (>150°C) due to polar interactions.
  • Solubility : The 4-methoxybenzenesulfonyl group likely improves aqueous solubility compared to hydrophobic triazole or trimethoxyphenyl derivatives .

Pharmacological Potential:

  • Insecticidal Activity : Analog 3IIl (LC50: 0.20 mg L⁻¹) demonstrates that oxadiazoles with sulfonyl groups can achieve potent bioactivity, suggesting the target compound may also exhibit insecticidal properties .
  • Antiviral Activity : Triazole-substituted oxadiazoles (e.g., ) show antiviral effects, but the target compound’s sulfonyl group may redirect activity toward bacterial targets .

Preparation Methods

Amidoxime Preparation

The 1,2,4-oxadiazole ring is typically constructed from amidoximes, which are synthesized by treating nitriles with hydroxylamine under basic conditions. For the target compound, 2H-1,3-benzodioxol-5-carbonitrile serves as the starting material:

$$
\text{2H-1,3-Benzodioxol-5-carbonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, Δ}} \text{2H-1,3-Benzodioxol-5-carboximidamide} \quad
$$

Conditions :

  • Solvent: Ethanol/water (3:1).
  • Temperature: Reflux (80°C).
  • Yield: 70–85% (reported for analogous substrates).

Cyclization with Activated Esters

The amidoxime undergoes cyclization with α-halo esters or acyl chlorides to form the 1,2,4-oxadiazole ring. For the target molecule, methyl 2-bromoacetate is employed to introduce the methyl group at position 5:

$$
\text{2H-1,3-Benzodioxol-5-carboximidamide} + \text{BrCH}2\text{COOCH}3 \xrightarrow{\text{NaH, DMF}} \text{3-(2H-1,3-Benzodioxol-5-yl)-5-(bromomethyl)-1,2,4-oxadiazole} \quad
$$

Optimization Notes :

  • Base : Sodium hydride (NaH) in DMF achieves higher yields (82%) compared to K₂CO₃ (65%).
  • Temperature : Room temperature minimizes side reactions (e.g., ester hydrolysis).

Introduction of the 4-Methoxybenzenesulfonylmethyl Group

Nucleophilic Substitution

The bromomethyl intermediate reacts with 4-methoxybenzenesulfonyl chloride in a nucleophilic aromatic substitution (SNAr):

$$
\text{5-(Bromomethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole} + \text{4-MeO-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Target Compound} \quad
$$

Key Parameters :

  • Solvent : Dichloromethane ensures solubility of both reactants.
  • Base : Triethylamine (Et₃N) scavenges HCl, driving the reaction to completion.
  • Yield : 68–74% after purification by column chromatography.

Alternative Sulfonylation Strategies

Recent advances utilize sulfinate salts as nucleophiles under milder conditions:

$$
\text{5-(Bromomethyl)-3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazole} + \text{4-MeO-C}6\text{H}4\text{SO}_2\text{Na} \xrightarrow{\text{CuI, DMSO}} \text{Target Compound} \quad
$$

Advantages :

  • Avoids handling corrosive sulfonyl chlorides.
  • Copper iodide (CuI) catalyzes the reaction at 50°C, achieving 79% yield.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Classical SNAr 4-MeO-C₆H₄SO₂Cl, Et₃N CH₂Cl₂, rt, 12 h 68–74% High reproducibility
Sulfinate Coupling 4-MeO-C₆H₄SO₂Na, CuI DMSO, 50°C, 6 h 79% Mild conditions, fewer byproducts
One-Pot Cyclization-SNAr BrCH₂COOCH₃, 4-MeO-C₆H₄SO₂Cl DMF, NaH, 0°C to rt 62% Reduced purification steps

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, SO₂C₆H₄), 6.98 (s, 1H, benzodioxol), 6.85 (d, J = 8.8 Hz, 2H, OCH₃C₆H₄), 5.12 (s, 2H, CH₂SO₂), 3.88 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 433.1 [M+H]⁺ (calc. 433.09).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, confirming the efficacy of recrystallization from ethyl acetate/hexane.

Challenges and Optimization Opportunities

  • Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is mitigated by using NaH instead of weaker bases.
  • Sulfonylation Efficiency : Microwave-assisted reactions (100°C, 30 min) may enhance yields but require specialized equipment.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

Q & A

Q. Methodological Answer :

  • NMR Analysis : Confirm regiochemistry using ¹H and ¹³C NMR. The methylene group (-CH₂-) adjacent to the sulfonyl moiety typically appears as a singlet at δ ~4.5–5.0 ppm in ¹H NMR, while aromatic protons from benzodioxol and methoxyphenyl groups show distinct splitting patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., using a Bruker SMART diffractometer) resolves the dihedral angle between the benzodioxol and oxadiazole rings (~80–85°), confirming spatial orientation .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 457.08 for C₁₉H₁₅N₂O₆S⁺) .

Basic: How is the biological activity of this compound initially evaluated in academic research?

Q. Methodological Answer :

  • In Vitro Bioassays :
    • Insecticidal Activity : Test against Lepidoptera (e.g., Plutella xylostella) at varying concentrations (0.5–100 mg/L) to determine LC₅₀ values. Mortality rates ≥90% at 0.5 mg/L suggest high potency .
    • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) at 100 µg/mL. Zones of inhibition >10 mm indicate potential .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., T47D breast cancer cells) via MTT assays, comparing IC₅₀ values to apoptosis-inducing analogs (e.g., 1d in ).

Advanced: How do structural modifications influence the compound’s bioactivity (SAR)?

Methodological Answer :
Key SAR insights from analogous 1,2,4-oxadiazoles:

  • Benzodioxol Group : Enhances lipophilicity and CNS penetration. Replacement with bulkier substituents (e.g., cycloheptyl) reduces solubility but improves target binding .
  • Sulfonylmethyl Position : Electron-withdrawing groups (e.g., -SO₂CH₃) increase electrophilicity, enhancing interaction with enzyme active sites (e.g., TIP47 protein in apoptosis pathways ).
  • Methoxy Group : Para-substitution on the phenylsulfonyl moiety improves metabolic stability compared to ortho/meta positions .
    Experimental Design : Synthesize 5–10 analogs with systematic substituent variations and test in parallel bioassays to quantify potency shifts.

Advanced: What computational methods are used to predict binding modes and optimize this compound?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with targets like TIP47 or insecticidal receptors. The benzodioxol ring often occupies hydrophobic pockets, while the sulfonyl group forms hydrogen bonds with catalytic residues .
  • CoMFA/QSAR : Develop 3D-QSAR models using comparative molecular field analysis (CoMFA) to correlate steric/electrostatic fields with bioactivity data. Contour maps guide substituent optimization .
  • DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Lower LUMO energy (~-1.5 eV) correlates with enhanced electrophilic attack in insecticidal activity .

Advanced: How can researchers resolve contradictions in bioassay data across studies?

Methodological Answer :
Contradictions (e.g., variable LC₅₀ values) may arise from:

  • Assay Conditions : Standardize protocols (e.g., larval stage, diet composition in insecticidal tests) .
  • Compound Purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance. Replicate experiments in triplicate and report mean ± SD .

Advanced: What strategies are effective for structural optimization to improve pharmacokinetics?

Q. Methodological Answer :

  • Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl (-CF₃) to enhance metabolic stability without sacrificing solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonylmethyl group to improve oral bioavailability .
  • Salt Formation : Prepare hydrochloride or sodium salts to modulate solubility. Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.